
Anisole, p-(1-(phenylthio)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anisole, p-(1-(phenylthio)butyl)-: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group (-OCH3) attached to a benzene ring, with a phenylthio group (-SPh) and a butyl chain attached to the para position of the anisole
準備方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: One common method for preparing anisole derivatives involves the Williamson ether synthesis. In this method, sodium phenoxide is reacted with a suitable alkyl halide under basic conditions to form the ether linkage.
O-Methylation of Phenol: Another method involves the O-methylation of phenol using dimethyl sulfate or methyl halides in the presence of a base such as sodium hydroxide or potassium carbonate
Industrial Production Methods:
Catalytic Methylation: Industrially, anisole can be synthesized via the catalytic methylation of phenol using methanol in the presence of a zeolite catalyst. This method is advantageous due to its high selectivity and yield.
化学反応の分析
Types of Reactions:
Electrophilic Aromatic Substitution: Anisole derivatives undergo electrophilic aromatic substitution reactions more readily than benzene due to the electron-donating effect of the methoxy group.
Oxidation and Reduction: Anisole derivatives can be oxidized to form quinones or reduced to form corresponding hydroxy compounds.
Substitution Reactions: The phenylthio group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used for nitration reactions.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Nitration: Formation of nitroanisole derivatives.
Halogenation: Formation of halogenated anisole derivatives.
Oxidation: Formation of anisole quinones.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Anisole derivatives are used as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Anisole derivatives can be used as probes in biological studies to investigate enzyme activities and metabolic pathways.
Medicine:
Drug Development: Anisole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Fragrance and Flavor Industry: Anisole and its derivatives are used in the production of fragrances and flavors due to their pleasant aromatic properties.
作用機序
The mechanism of action of anisole derivatives involves their interaction with specific molecular targets and pathways. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. The phenylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. The overall reactivity of anisole derivatives is influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring .
類似化合物との比較
Methoxybenzene (Anisole): The simplest anisole derivative with a methoxy group attached to the benzene ring.
Phenylthioanisole: Anisole derivative with a phenylthio group attached to the benzene ring.
Butylphenylthioanisole: Anisole derivative with a butyl chain and a phenylthio group attached to the benzene ring.
Uniqueness:
Structural Features: Anisole, p-(1-(phenylthio)butyl)- is unique due to the presence of both a phenylthio group and a butyl chain attached to the para position of the anisole, which imparts distinct chemical and physical properties.
Reactivity: The combination of electron-donating and electron-withdrawing groups on the aromatic ring influences the reactivity and selectivity of the compound in various chemical reactions.
特性
CAS番号 |
60702-17-2 |
|---|---|
分子式 |
C17H20OS |
分子量 |
272.4 g/mol |
IUPAC名 |
1-methoxy-4-(1-phenylsulfanylbutyl)benzene |
InChI |
InChI=1S/C17H20OS/c1-3-7-17(19-16-8-5-4-6-9-16)14-10-12-15(18-2)13-11-14/h4-6,8-13,17H,3,7H2,1-2H3 |
InChIキー |
PJQVDTJIZNYTEX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


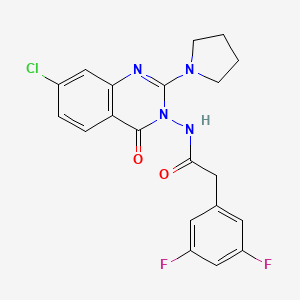
![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
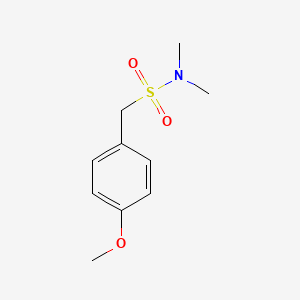
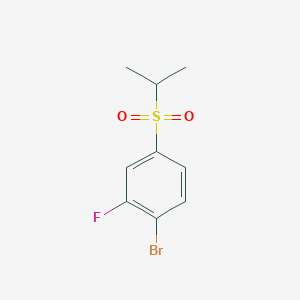
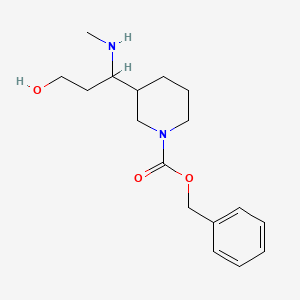
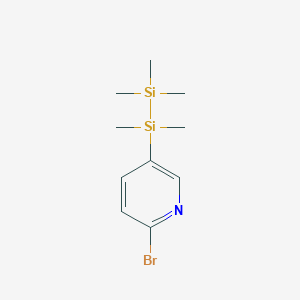
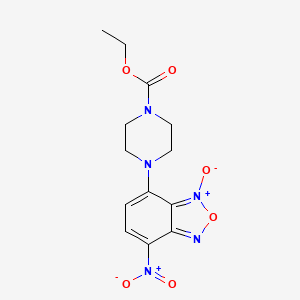

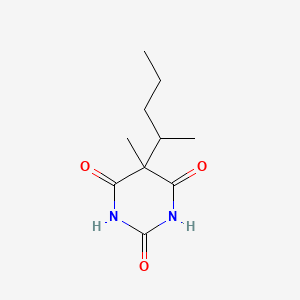

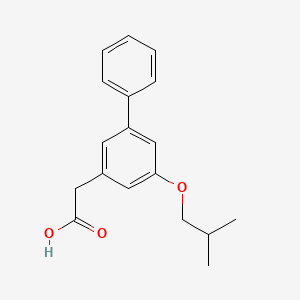
![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)
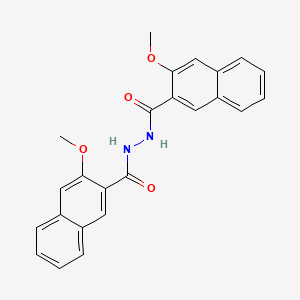
![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
